5-bromo-N-tert-butyl-2-methoxybenzamide
Description
5-Bromo-N-tert-butyl-2-methoxybenzamide is a benzamide derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a tert-butyl substituent on the amide nitrogen (Fig. 1).
Properties
IUPAC Name |
5-bromo-N-tert-butyl-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)14-11(15)9-7-8(13)5-6-10(9)16-4/h5-7H,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRUNZAWJLPLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-tert-butyl-2-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzoic acid and tert-butylamine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-bromo-2-methoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with tert-butylamine to form this compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-tert-butyl-2-methoxybenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form a hydroxyl group or reduced to form a methyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation and Reduction Reactions: Products include hydroxylated or methylated derivatives.
Hydrolysis: Products are 5-bromo-2-methoxybenzoic acid and tert-butylamine.
Scientific Research Applications
5-bromo-N-tert-butyl-2-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-tert-butyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active site of the target molecule, while the tert-butyl group provides steric hindrance that influences the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Calculated for C₁₂H₁₅BrNO₂. †Calculated for C₁₄H₁₁BrN₂O₄. ‡Calculated for C₂₈H₂₈BrN₃O. §Calculated for C₁₇H₁₁BrCl₂N₂O₂.
Key Observations:
- Substituent Positions : The target compound’s bromine (position 5) and methoxy (position 2) groups create distinct electronic and steric effects compared to analogs like 4MNB (bromo at position 4, nitro at position 2) .
- Heterocyclic Modifications : Benzimidazole- and thiazole-containing analogs introduce planar heterocycles, which may enhance binding to biological targets but reduce solubility .
Physicochemical and Crystallographic Properties
- Crystallography : The benzimidazole analog () exhibits high crystallographic stability (R factor = 0.034) due to its rigid structure, while 4MNB () forms two molecules per asymmetric unit, suggesting flexibility in packing . The tert-butyl group in the target compound likely induces steric hindrance, affecting crystallization efficiency.
- Electronic Effects : The methoxy group in the target compound (electron-donating) contrasts with the electron-withdrawing nitro group in 4MNB, altering charge distribution and reactivity .
- Solubility : The fluoro analog () may exhibit higher solubility in polar solvents compared to the tert-butyl-containing target due to reduced steric bulk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
